molecular formula C9H12O4 B2762174 2-(1-hydroxypropyl)-3-hydroxy-6-methyl-pyran-4(1H)-one CAS No. 138597-36-1

2-(1-hydroxypropyl)-3-hydroxy-6-methyl-pyran-4(1H)-one

Cat. No. B2762174
CAS RN: 138597-36-1
M. Wt: 184.191
InChI Key: YFBPWWUGZZYXOF-UHFFFAOYSA-N
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Description

2-(1-hydroxypropyl)-3-hydroxy-6-methyl-pyran-4(1H)-one, also known as HHPMP, is a pyranone derivative that has been studied for its potential applications in various fields, including chemistry and biomedicine. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in several studies.

Scientific Research Applications

properties

IUPAC Name

3-hydroxy-2-(1-hydroxypropyl)-6-methylpyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-3-6(10)9-8(12)7(11)4-5(2)13-9/h4,6,10,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBPWWUGZZYXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=O)C=C(O1)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Allomaltol (12.6 g, 100 mmol, 1 eq.) was added to 100 ml water and the pH of the solution was adjusted to 10.5 using 50% aqueous sodium hydroxides. Propionaldehyde (8.7 g, 150 mmol, 1.5 eq.) dissolved in 50 ml methanol was slowly added dropwise over 1 hour and the solution allowed to stir at room temperature for 48 hours. After adjustment to pH 1 with 37% hydrochloric acid, the reaction mixture was evaporated to dryness and the residue taken up into 300 ml of dichloromethane. The organic layer was washed with water (150 ml), dried over anhydrous sodium sulphate, filtered and concentrated to yield the crude product. Recrystallisation from toluene afforded the pure product (14.5 g, 78.9%) as a white crystalline solid. m.p. 134-136° C. [lit. 132-135° C. Ellis (1993)].
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
sodium hydroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.7 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
78.9%

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